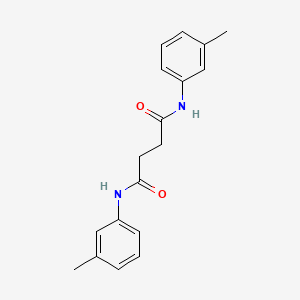![molecular formula C17H35NO4S B5848192 2-[methyl(tetradecanoyl)amino]ethanesulfonic acid CAS No. 124946-79-8](/img/structure/B5848192.png)
2-[methyl(tetradecanoyl)amino]ethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[methyl(tetradecanoyl)amino]ethanesulfonic acid, commonly known as Mtes, is a synthetic detergent that is widely used in scientific research. It is a zwitterionic surfactant that possesses both a positively charged quaternary ammonium group and a negatively charged sulfonate group. The unique structure of Mtes makes it an ideal surfactant for various applications, such as solubilizing membrane proteins, stabilizing enzymes, and controlling the surface tension of solutions.
Wirkmechanismus
The mechanism of action of Mtes is based on its ability to form micelles in aqueous solutions. Micelles are spherical aggregates of surfactant molecules that are formed when the concentration of surfactants exceeds their critical micelle concentration (CMC). In the case of Mtes, the positively charged quaternary ammonium group interacts with the negatively charged sulfonate group to form a zwitterionic headgroup, which stabilizes the micelles. The hydrophobic tail of Mtes interacts with hydrophobic regions of proteins and lipids, allowing them to be solubilized in aqueous solutions.
Biochemical and Physiological Effects
Mtes has been shown to have minimal effects on the biochemical and physiological properties of proteins and other biomolecules. Unlike other detergents, such as sodium dodecyl sulfate (SDS), Mtes does not denature proteins or interfere with enzymatic activity. This makes Mtes an ideal detergent for the purification and characterization of membrane proteins and other complex biomolecules.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Mtes is its ability to solubilize and stabilize membrane proteins without denaturing them. This allows researchers to study the structure and function of membrane proteins in their native state. Additionally, Mtes has a low CMC, which means that it can be used at low concentrations without affecting the properties of the solution. However, Mtes has some limitations, such as its high cost compared to other detergents and its limited availability in some regions.
Zukünftige Richtungen
There are several future directions for the use of Mtes in scientific research. One potential application is in the development of new drug delivery systems, such as liposomes and microemulsions, that can be used for targeted drug delivery. Additionally, Mtes could be used in the development of new biosensors and diagnostic tools for the detection of biomolecules in complex matrices. Finally, further research is needed to optimize the synthesis and purification of Mtes, as well as to explore its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of Mtes is a multi-step process that involves the reaction of tetradecanoyl chloride with aminopropyl sulfonic acid, followed by the methylation of the resulting amine with methyl iodide. The final product is purified through column chromatography and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Mtes has a wide range of applications in scientific research, particularly in the fields of biochemistry and biophysics. One of the most common uses of Mtes is as a detergent for the solubilization and purification of membrane proteins. Mtes is also used as a stabilizer for enzymes and other proteins, as it can prevent denaturation and aggregation. Additionally, Mtes is used as a surfactant for the preparation of liposomes and microemulsions, which have various applications in drug delivery and imaging.
Eigenschaften
IUPAC Name |
2-[methyl(tetradecanoyl)amino]ethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(19)18(2)15-16-23(20,21)22/h3-16H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZHDESNRICLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275853 |
Source


|
| Record name | Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124946-79-8 |
Source


|
| Record name | Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5848126.png)
![N-(2-chlorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5848130.png)



![N'-{[(2-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5848149.png)
![3-(4-fluorophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acrylamide](/img/structure/B5848154.png)

![3,3-dimethyl-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B5848174.png)

![N'-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetohydrazide](/img/structure/B5848188.png)
![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5848200.png)


